Defined Stereochemical Configuration Dictates Enzymatic Recognition
The (2S,3R) stereochemistry of this compound is a critical differentiator from its diastereomer, (2R,3S)-3-hydroxy-2-methylpentanedioyl-CoA. Peroxisomal multifunctional proteins exhibit strict substrate stereospecificity for either L- or D-3-hydroxyacyl-CoAs, which is essential for their distinct metabolic roles [1]. MFP-1 is specific for L-3-hydroxyacyl-CoAs, while MFP-2 is specific for D-3-hydroxyacyl-CoAs [1]. Using the incorrect stereoisomer in an assay would result in negligible enzyme activity, as demonstrated by the kinetic isotope effect of 2.3 ± 0.1 on kcat/Km for methylmalonyl-CoA epimerase with its specific substrate, highlighting the sensitivity of these enzymes to stereochemical changes [2].
| Evidence Dimension | Enzymatic Activity Based on Stereochemistry |
|---|---|
| Target Compound Data | Predicted to be processed by specific enzymes (e.g., L- or D-specific dehydrogenases) based on its (2S,3R) configuration. |
| Comparator Or Baseline | (2R,3S)-3-hydroxy-2-methylpentanedioyl-CoA (diastereomer) |
| Quantified Difference | Differential processing expected; specific activity for one isomer can be near-zero for the other. For a related epimerase, the kinetic isotope effect (kcat/Km) is 2.3 ± 0.1. |
| Conditions | Rat liver peroxisomal enzymes [1]; Methylmalonyl-CoA epimerase from Propionibacterium shermanii [2]. |
Why This Matters
Procurement of the correct (2S,3R) isomer is mandatory to ensure biological activity and reproducible data in enzymatic and cellular assays.
- [1] Dieuaide-Noubhani, M., et al. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. European Journal of Biochemistry, 240(3), 660-666. View Source
- [2] Leadlay, P. F. (1983). Proton transfer in methylmalonyl-CoA epimerase from Propionibacterium shermanii. Studies with specifically tritiated (2R)-methylmalonyl-CoA as substrate. Biochemical Journal, 213(2), 435-441. View Source
